

Q203 therapeutic index cytotoxicity selectivity

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

Cat. No.: S540788

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Q203 (Telacebec) Profile

The table below summarizes the core information about this investigational drug.

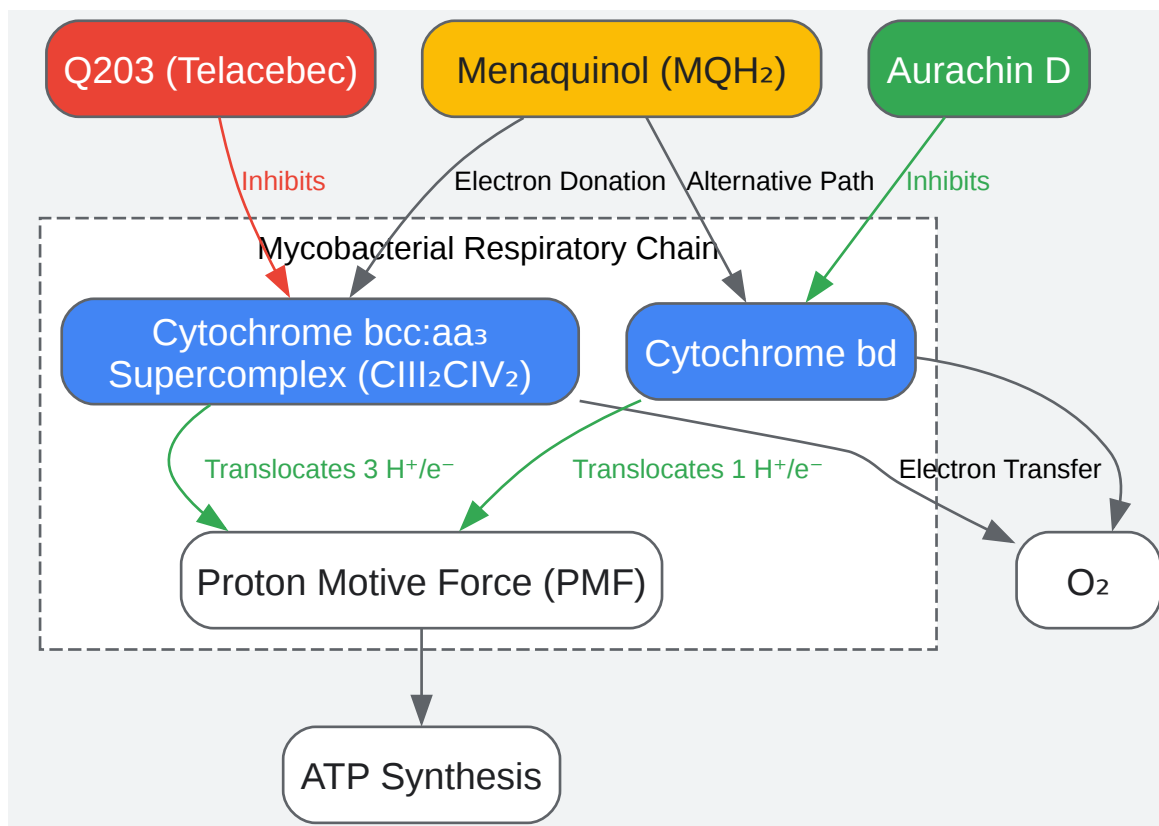
Attribute	Description
Drug Name	Q203 (Telacebec) [1] [2]
Drug Class	Imidazopyridine amide (IPA) [2]
Molecular Target	Cytochrome bcc complex (subunit QcrB) in the mycobacterial respiratory chain [1] [2] [3]
Mechanism of Action	Inhibits the cytochrome bcc : aa ₃ supercomplex (CIII ₂ CIV ₂), blocking electron transport and reducing the proton motive force essential for ATP synthesis [1] [3]
Reported Efficacy (MIC)	Demonstrates potent bactericidal activity against <i>M. tuberculosis</i> , including MDR/XDR strains, with MIC values as low as 0.008 µg/ml [2]
Clinical Stage	Phase 2 clinical trials [2]
Key Limitation	Bacteriostatic activity against <i>M. tuberculosis</i> in vitro; bactericidal activity requires concurrent inhibition of the cytochrome <i>bd</i> branch of the respiratory chain [3]

Mechanism of Action and Experimental Insights

Q203 targets the energy metabolism of *Mycobacterium tuberculosis*, a relatively new target space for antibiotics validated by the approval of bedaquiline [1] [3].

Mechanism of Action Diagram

The following diagram illustrates how Q203 disrupts the mycobacterial electron transport chain, and how this inhibition can be enhanced.



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Key Experimental Findings

Research using inverted membrane vesicles from mycobacteria reveals critical details about Q203's activity [3]:

- **Incomplete Inhibition:** Q203 inhibits its target with high affinity ($IC_{50} \sim 20$ nM), but even at high concentrations (10 μ M), it only blocks **~60% of respiratory activity**. The cytochrome *bd* branch provides a bypass [3].
- **Synergistic Bactericidal Effect:** Combining Q203 with a cytochrome *bd* inhibitor (e.g., Aurachin D) or using a genetic *bd*-knockout strain results in complete inhibition of respiration and converts Q203's activity from **bacteriostatic to bactericidal** [3].

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References

1. Structure of mycobacterial CIII2CIV2 respiratory ... [pmc.ncbi.nlm.nih.gov]
2. Telacebec - an overview [sciencedirect.com]
3. The anti-mycobacterial activity of the cytochrome bcc ... [nature.com]

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